2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester
Overview
Description
2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C15H21BF2O3 and a molecular weight of 298.13 g/mol. This compound is widely used in scientific experiments due to its unique chemical properties and reactivity.
Mechanism of Action
Pharmacokinetics
Let’s explore the compound’s ADME properties:
Action Environment
Environmental factors influence its efficacy and stability:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-isopropoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain the quality and consistency of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include phenols, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester is utilized in various scientific research fields, including:
Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Biology: The compound is employed in the development of boron-containing drugs and drug delivery systems.
Medicine: It is investigated for its potential use in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 2,5-Difluorophenylboronic acid pinacol ester
Comparison: 2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester stands out due to its unique combination of fluorine and isopropoxy groups, which enhance its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers better performance in specific applications, such as Suzuki-Miyaura coupling reactions, due to its enhanced stability and reactivity .
Properties
IUPAC Name |
2-(2,5-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-11(17)10(7-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOJYPIFZGUMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130447 | |
Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-52-9 | |
Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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